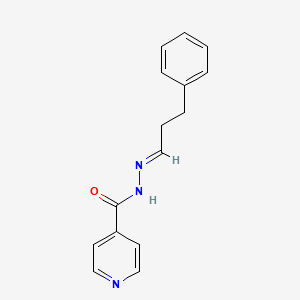
2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the acetic acid derivative class of NSAIDs and is available in both oral and topical formulations. Diclofenac is widely used in clinical practice due to its effectiveness in treating a variety of conditions, including arthritis, menstrual cramps, and postoperative pain.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide reduces the production of prostaglandins, which leads to a reduction in pain and inflammation. Diclofenac has also been shown to have antioxidant and neuroprotective properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Diclofenac has a variety of biochemical and physiological effects on the body. It has been shown to reduce the production of prostaglandins, which leads to a reduction in pain and inflammation. Diclofenac has also been shown to have antioxidant and neuroprotective properties, which may contribute to its therapeutic effects. In addition, 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide has been shown to have effects on the cardiovascular and renal systems, including the reduction of platelet aggregation and the modulation of renal blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for use in laboratory experiments. It is readily available, easy to administer, and has a well-established safety profile. In addition, 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide has been extensively studied in the scientific literature, which provides a wealth of information on its pharmacological properties and potential therapeutic applications. However, there are also some limitations to the use of 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide in laboratory experiments. For example, it may have variable effects depending on the experimental model used, and its effects may be influenced by factors such as age, sex, and underlying medical conditions.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to better understand the cardiovascular and renal effects of 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide, particularly in high-risk populations. Finally, there is a need for further research on the long-term safety and efficacy of 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide, particularly in light of its widespread use in clinical practice.
Applications De Recherche Scientifique
Diclofenac has been extensively studied in the scientific literature due to its widespread use in clinical practice. It has been shown to be effective in treating a variety of conditions, including pain, inflammation, and fever. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide has been studied for its effects on the cardiovascular and renal systems.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRQOFQLWGJFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307245 | |
| Record name | 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide | |
CAS RN |
62095-62-9 | |
| Record name | NSC190504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3866650.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866658.png)
![2-(4-chlorophenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3866665.png)
![N-(1-butyl-1H-tetrazol-5-yl)-N'-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea](/img/structure/B3866670.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B3866678.png)
![5,8-quinolinedione 5-[(4-methoxyphenyl)hydrazone]](/img/structure/B3866702.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866708.png)
![N-[3-(4-chlorophenoxy)propyl]-1-butanamine](/img/structure/B3866709.png)



![4-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3866738.png)
![5-(3-chlorophenyl)-2-furaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3866757.png)